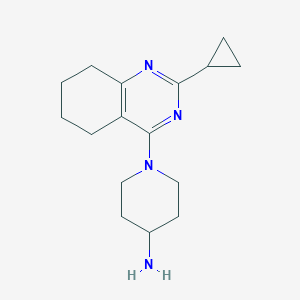
3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes an aminoaniline group attached to a hydroxynaphthalene-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione typically involves the reaction of o-phenylenediamine with acetoacetic ester in the presence of polyphosphoric acid. This reaction yields ethyl 3-(2-aminoanilino)-crotonate, which can be further processed to obtain the desired compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroquinone derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the aminoaniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in dye synthesis and organic electronics .
Wissenschaftliche Forschungsanwendungen
3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for complex organic molecules.
Industry: The compound is utilized in the production of dyes, pigments, and organic semiconductors.
Wirkmechanismus
The mechanism of action of 3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it modulates gene expression by altering the acetylation status of histones, thereby affecting various cellular pathways . This modulation can lead to changes in cell proliferation, apoptosis, and differentiation, making it a valuable compound in cancer therapy and neuroprotection.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(2-aminoanilino)-crotonate: A precursor in the synthesis of 3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione.
2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile: Another compound with similar structural features and applications in organic synthesis.
4-(2-Aminoanilino)-2-benzylthiopyrimidine: Known for its use in heterocyclic chemistry.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a histone deacetylase inhibitor highlights its potential in therapeutic applications, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
155669-74-2 |
|---|---|
Molekularformel |
C16H12N2O3 |
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
3-(2-aminoanilino)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C16H12N2O3/c17-11-7-3-4-8-12(11)18-13-14(19)9-5-1-2-6-10(9)15(20)16(13)21/h1-8,18-19H,17H2 |
InChI-Schlüssel |
LSHLYOQAXZBLOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)NC3=CC=CC=C3N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


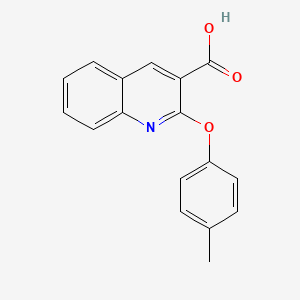
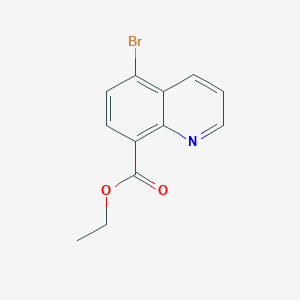

![N,N-Dimethyl-4-[2-(naphthalen-2-yl)ethenyl]aniline](/img/structure/B11845610.png)
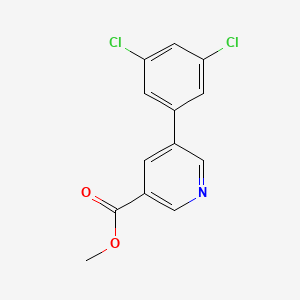


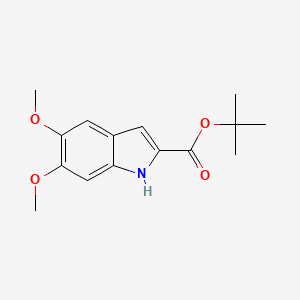

![(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine](/img/structure/B11845634.png)
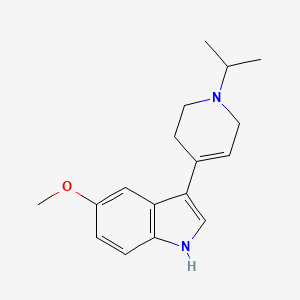
![1-Phenylbenzo[f]quinolin-3(4H)-one](/img/structure/B11845647.png)
